4-Bromo-2-ethoxybenzoic acid

Description

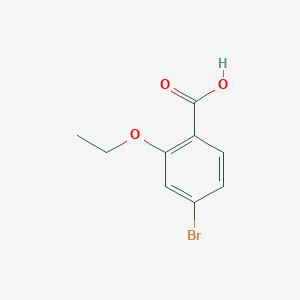

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVOYJBTTPWDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629865 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89407-43-2 | |

| Record name | 4-Bromo-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxybenzoic acid (CAS No. 89407-43-2), a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific applications and biological activities of this particular molecule are not yet extensively documented in publicly accessible literature, its structural motifs are present in a variety of pharmacologically active compounds. This guide details its chemical properties, provides a robust, step-by-step synthesis protocol, and discusses its potential applications in drug discovery based on the established roles of related brominated and ethoxy-substituted benzoic acid derivatives. The document is intended to serve as a foundational resource for researchers interested in utilizing this compound for the synthesis of novel chemical entities.

Introduction and Chemical Profile

4-Bromo-2-ethoxybenzoic acid is a disubstituted benzoic acid featuring a bromine atom at the 4-position and an ethoxy group at the 2-position. The strategic placement of these functional groups offers multiple avenues for synthetic diversification. The bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The ethoxy group, an electron-donating moiety, influences the electronic properties of the aromatic ring and can participate in hydrophobic interactions within biological targets. The carboxylic acid group provides a handle for amide bond formation, esterification, and other derivatizations, making it a valuable scaffold for library synthesis.

Table 1: Chemical and Physical Properties of 4-Bromo-2-ethoxybenzoic acid

| Property | Value | Source |

| CAS Number | 89407-43-2 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Colorless solid (predicted) | [1] |

| Solubility | Soluble in organic solvents such as THF, DMSO, and methanol. | General chemical knowledge |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2-ethoxybenzoic acid can be efficiently achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis.

Proposed Synthesis of Ethyl 4-bromo-2-ethoxybenzoate (Precursor)

Reaction Scheme:

Sources

"4-Bromo-2-ethoxybenzoic acid" molecular weight

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzoic Acid

Abstract

4-Bromo-2-ethoxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid, an ethoxy group, and a bromine atom on a benzene ring, provides a versatile scaffold for the development of novel compounds. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of 4-Bromo-2-ethoxybenzoic acid, including its fundamental physicochemical properties, a detailed and validated synthesis protocol, and an exploration of its current and potential applications in drug discovery and development. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Strategic Value of a Multifunctional Building Block

Substituted benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals and fine chemicals. The introduction of specific functional groups onto the benzene ring dramatically alters the molecule's steric, electronic, and lipophilic properties, thereby influencing its reactivity and potential biological activity. 4-Bromo-2-ethoxybenzoic acid (C₉H₉BrO₃) is a prime example of such a strategically functionalized molecule.

The key features of this compound are:

-

The Carboxylic Acid Group: Provides a reactive handle for amide bond formation, esterification, or reduction, enabling linkage to other molecules or pharmacophores.

-

The Bromine Atom: A versatile functional group that can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen can also enhance binding affinity to biological targets through halogen bonding and increase metabolic stability.[1]

-

The Ethoxy Group: An ortho-directing group that influences the electronic properties of the benzene ring and can participate in hydrogen bonding. Its presence also increases lipophilicity, a critical parameter for drug absorption and distribution.

This guide will delve into the essential technical details of this compound, providing a robust framework for its synthesis and application in a research setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

Molecular Structure

The structural arrangement of 4-Bromo-2-ethoxybenzoic acid is key to its chemical behavior.

Caption: 2D structure of 4-Bromo-2-ethoxybenzoic acid.

Quantitative Data Summary

The key physicochemical properties of 4-Bromo-2-ethoxybenzoic acid are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [2] |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| CAS Number | 89407-43-2 | [2] |

| Appearance | Colorless to off-white solid | |

| Melting Point | Not specified; related compounds melt >150°C | [3] |

| Solubility | Soluble in THF, DMF, and other polar organic solvents | |

| pKa (Predicted) | ~3.8 (similar to related benzoic acids) | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of 4-Bromo-2-ethoxybenzoic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-bromo-2-ethoxybenzoate. This method is efficient and yields a high-purity product.

Synthesis Workflow

The overall transformation is a base-catalyzed hydrolysis (saponification) followed by an acidic workup to protonate the carboxylate salt.

Caption: Workflow for the synthesis of 4-Bromo-2-ethoxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from a documented synthesis and provides a self-validating system for producing the target compound with high yield and purity.[2]

Materials:

-

Ethyl 4-bromo-2-ethoxybenzoate (54.7 g, 200 mmol)

-

Tetrahydrofuran (THF) (670 mL)

-

6M Sodium Hydroxide (NaOH) aqueous solution (100 mL, 601 mmol)

-

6M Hydrochloric Acid (HCl) aqueous solution (100 mL, 601 mmol)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask (2L)

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: To a 2L round-bottom flask, add ethyl 4-bromo-2-ethoxybenzoate (54.7 g, 200 mmol) and THF (668 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Causality: THF is used as the solvent because it is relatively inert to the reaction conditions and effectively dissolves both the nonpolar starting material and the intermediate sodium salt to some extent, ensuring a homogenous reaction mixture.

-

-

Hydrolysis: Slowly add the 6M NaOH solution (100 mL) to the stirring THF solution. The reaction is mildly exothermic. Continue stirring the resulting mixture for 2 hours at room temperature.

-

Causality: NaOH acts as the base catalyst, promoting the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This saponification reaction cleaves the ester bond, forming the sodium salt of the carboxylic acid and ethanol. A stoichiometric excess of NaOH ensures the reaction goes to completion.

-

-

Solvent Removal: After 2 hours, concentrate the reaction mixture using a rotary evaporator to remove the THF. This will result in a thick aqueous slurry.

-

Causality: Removing the THF is crucial before acidification. It ensures that the final product, which is insoluble in water, will readily precipitate out upon protonation.

-

-

Acidification and Precipitation: Dilute the slurry with additional distilled water to ensure the sodium salt is fully dissolved. While stirring vigorously, slowly add the 6M HCl solution (100 mL). A thick, colorless precipitate will form immediately.

-

Causality: The addition of a strong acid like HCl protonates the sodium 4-bromo-2-ethoxybenzoate salt. The resulting carboxylic acid is poorly soluble in the aqueous medium, causing it to precipitate out of the solution. An equimolar amount of acid neutralizes the excess base and protonates the product.

-

-

Isolation and Purification: Continue stirring for 5 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water.

-

Causality: Washing with water removes any remaining inorganic salts (like NaCl) and other water-soluble impurities, leading to a purer final product.

-

-

Drying: Dry the collected solid under vacuum to afford the final product, 4-bromo-2-ethoxybenzoic acid, as a colorless solid. (Expected yield: ~49 g, 99%).[2]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The melting point should also be determined and compared to literature values.

Applications in Research and Drug Development

The true value of 4-Bromo-2-ethoxybenzoic acid lies in its utility as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.

A Versatile Synthetic Intermediate

The bromine atom at the 4-position is particularly useful for building molecular complexity. It serves as a key functional group for various metal-catalyzed cross-coupling reactions. For instance, similar 4-bromo-substituted benzoic acids have been used in:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: To form carbon-carbon triple bonds by reacting with terminal alkynes.

-

Friedel-Crafts Acylation: The carboxylic acid can be converted to an acyl chloride and used to acylate other aromatic rings, a common strategy in drug synthesis.[4]

These reactions allow for the systematic exploration of the chemical space around the benzoic acid core, a fundamental practice in structure-activity relationship (SAR) studies during lead optimization.

Potential as a Bioactive Scaffold

While direct biological data for 4-Bromo-2-ethoxybenzoic acid is limited, the activities of closely related analogs provide compelling insights into its potential.

-

Anti-Biofilm Properties: A study on 4-ethoxybenzoic acid (the non-brominated analog) demonstrated its ability to inhibit biofilm formation in the pathogenic bacterium Staphylococcus aureus.[5] The compound was shown to alter the hydrophobicity of the bacterial cell membrane, preventing the initial attachment phase of biofilm development. This suggests that the 2-ethoxybenzoic acid scaffold could be a promising starting point for developing new anti-infective agents that target bacterial virulence rather than viability, potentially reducing the risk of resistance.

-

The Role of Bromine in Drug Design: The introduction of a bromine atom, as in 4-Bromo-2-ethoxybenzoic acid, is a well-established strategy in medicinal chemistry. Halogenation can significantly improve a drug candidate's profile by:

-

Increasing Potency: Halogen atoms can form specific, favorable interactions (halogen bonds) with protein targets.[1]

-

Modulating Metabolism: The presence of a halogen can block sites of metabolic attack (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and duration of action.[1]

-

Improving Lipophilicity: This can enhance membrane permeability and absorption.

-

Given these principles, 4-Bromo-2-ethoxybenzoic acid represents an attractive starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies where fine-tuning of physicochemical properties is essential for efficacy.

Conclusion

4-Bromo-2-ethoxybenzoic acid is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis and drug discovery. With a molecular weight of 245.07 g/mol and a structure rich in versatile functional groups, it offers a reliable and adaptable platform for creating novel molecules. The straightforward and high-yielding synthesis protocol detailed in this guide provides a practical entry point for its utilization in the laboratory. As research continues to uncover the therapeutic potential of scaffolds that can disrupt bacterial communication or form specific interactions with disease-related proteins, the value of well-designed building blocks like 4-Bromo-2-ethoxybenzoic acid will only continue to grow.

References

-

PubChem. (n.d.). 4-Bromo-2-ethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alzchem Group. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Parijat, P., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth. 2012, 89, 105-114. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Sirimulla, S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]

- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 5. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxybenzoic acid, a halogenated aromatic carboxylic acid, represents a versatile yet underexplored scaffold in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid for amide and ester formation, a bromine atom for cross-coupling reactions, and an ethoxy group influencing electronic properties and lipophilicity, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory and development settings.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-2-ethoxybenzoic acid is presented below.

Caption: Molecular Structure of 4-Bromo-2-ethoxybenzoic acid.

Table 1: Physicochemical and Predicted Properties of 4-Bromo-2-ethoxybenzoic Acid

| Property | Value | Source |

| CAS Number | 89407-43-2 | ChemicalBook[1] |

| Molecular Formula | C₉H₉BrO₃ | ChemicalBook[1] |

| Molecular Weight | 245.07 g/mol | ChemicalBook[1] |

| Predicted Melting Point | Data not available | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted pKa | ~3.9 (in water) | Inferred from similar compounds |

| Predicted LogP | ~2.8 | Inferred from similar compounds |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis of 4-Bromo-2-ethoxybenzoic Acid

The synthesis of 4-Bromo-2-ethoxybenzoic acid can be achieved through a two-step process starting from the commercially available 4-bromo-2-hydroxybenzoic acid. The first step involves the ethylation of the hydroxyl group via a Williamson ether synthesis to yield ethyl 4-bromo-2-ethoxybenzoate. The subsequent step is the hydrolysis of the ester to the desired carboxylic acid.

Caption: Synthetic workflow for 4-Bromo-2-ethoxybenzoic acid.

Step 1: Synthesis of Ethyl 4-bromo-2-ethoxybenzoate (Precursor)

The synthesis of the intermediate, ethyl 4-bromo-2-ethoxybenzoate, can be achieved by the ethylation of ethyl 4-bromo-2-hydroxybenzoate. This reaction is a classic Williamson ether synthesis, where the phenoxide, generated in situ by a base, acts as a nucleophile attacking an ethyl halide.

Protocol: Ethylation of Ethyl 4-bromo-2-hydroxybenzoate

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄, 1.1-1.5 eq), to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure ethyl 4-bromo-2-ethoxybenzoate.

Step 2: Synthesis of 4-Bromo-2-ethoxybenzoic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Protocol: Hydrolysis of Ethyl 4-bromo-2-ethoxybenzoate [1]

-

Dissolution: Dissolve ethyl 4-bromo-2-ethoxybenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for several hours until the ester is fully consumed (monitored by TLC).

-

Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. The carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield 4-Bromo-2-ethoxybenzoic acid.

Spectral Characteristics (Predicted)

Table 2: Predicted Spectral Data for 4-Bromo-2-ethoxybenzoic Acid

| Spectrum | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern. - Ethoxy group: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm. - Carboxylic acid proton: A broad singlet at δ >10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon (C=O) of the carboxylic acid around δ 165-175 ppm. - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ethoxy group being the most shielded and the carbon attached to the carboxylic acid group being deshielded. The carbon attached to bromine will also show a characteristic shift. - Ethoxy group carbons: CH₂ around δ 60-70 ppm and CH₃ around δ 14-16 ppm. |

| IR (Infrared) | - O-H stretch of the carboxylic acid: A broad band from 2500-3300 cm⁻¹. - C=O stretch of the carboxylic acid: A strong, sharp band around 1700-1725 cm⁻¹. - C-O stretch of the ether and carboxylic acid: Bands in the 1200-1300 cm⁻¹ region. - C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹. - Aromatic C-H and C=C stretches: In their characteristic regions. |

| Mass Spectrometry (MS) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio). The nominal mass of the molecular ion would be around 244 and 246 m/z. - Fragmentation pattern may include loss of the ethoxy group, the carboxylic acid group, and bromine. |

Reactivity and Potential Applications

The trifunctional nature of 4-Bromo-2-ethoxybenzoic acid makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.

Caption: Key reaction pathways for 4-Bromo-2-ethoxybenzoic acid.

Reactivity Profile

-

Carboxylic Acid Group: The carboxylic acid functionality can readily undergo standard transformations such as esterification and amidation. This allows for the introduction of a wide variety of substituents, which is a key strategy in tuning the pharmacological properties of a lead compound.

-

Aromatic Bromine Atom: The bromine atom is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds and the construction of complex biaryl and other elaborate structures.

-

Ethoxy Group: The ethoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. It also increases the lipophilicity of the molecule, a property that is often modulated in drug design to improve membrane permeability and pharmacokinetic profiles.

Potential Applications in Drug Discovery

While specific applications of 4-Bromo-2-ethoxybenzoic acid are not widely reported, its structural motifs are present in various biologically active molecules. As a synthetic intermediate, it could be employed in the synthesis of:

-

Enzyme Inhibitors: The benzoic acid scaffold is a common feature in many enzyme inhibitors.

-

Receptor Agonists and Antagonists: The ability to introduce diverse functionality through the carboxylic acid and bromine atom allows for the exploration of structure-activity relationships in the development of receptor modulators.

-

Novel Heterocyclic Compounds: The reactive handles on the molecule can be used to construct novel heterocyclic systems, which are a rich source of new drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-Bromo-2-ethoxybenzoic acid is a promising building block for organic synthesis with significant potential in the development of novel pharmaceuticals and functional materials. While a comprehensive experimental characterization of this compound is still lacking in the public domain, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering a starting point for researchers and developers to explore its utility in their respective fields. As with any lesser-known chemical, all handling and reactions should be conducted with appropriate safety precautions and a thorough risk assessment.

References

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.).

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).

-

(PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate. (2016, March 11). Retrieved January 27, 2026, from [Link]

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025, August 7). Retrieved January 27, 2026, from [Link]

-

Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of ethyl 4-ethoxybenzoate - PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. (2019, February 16). Retrieved January 27, 2026, from [Link]

Sources

Spectroscopic Data of 4-Bromo-2-ethoxybenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with related chemical structures.

Introduction

4-Bromo-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide will delve into the expected spectroscopic characteristics of this molecule, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-Bromo-2-ethoxybenzoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | H-6 |

| ~7.2 | Doublet of doublets | 1H | H-5 |

| ~7.1 | Doublet | 1H | H-3 |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of related compounds such as 4-bromobenzoic acid and substituted ethoxybenzenes.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (~10-12 ppm).

-

Aromatic Protons (H-3, H-5, H-6): The ethoxy group at C-2 is an electron-donating group, which tends to shield the ortho (H-3) and para (H-5, relative to the ethoxy group) protons. Conversely, the bromine at C-4 and the carboxylic acid at C-1 are electron-withdrawing groups, which deshield the ortho and para protons.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift (~7.8 ppm). It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between the bromine and the ethoxy group. It will experience coupling from both H-6 and H-3, resulting in a doublet of doublets (~7.2 ppm).

-

H-3: This proton is ortho to the electron-donating ethoxy group and will be the most upfield of the aromatic protons (~7.1 ppm), appearing as a doublet due to coupling with H-5.

-

-

Ethoxy Group Protons (-OCH₂CH₃):

-

The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.2 ppm. They will appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-CH₃) are further from the oxygen and will appear more upfield at approximately 1.4 ppm as a triplet, resulting from coupling with the two methylene protons.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-ethoxybenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~158 | C-2 |

| ~135 | C-6 |

| ~132 | C-4 |

| ~125 | C-5 |

| ~115 | C-1 |

| ~110 | C-3 |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation and Rationale

The predicted ¹³C chemical shifts are derived from data for 4-bromobenzoic acid, 2-ethoxybenzoic acid, and general principles of substituent effects.[1][2][3]

-

Carboxylic Carbon (-COOH): This carbon is highly deshielded and appears significantly downfield (~168 ppm).

-

Aromatic Carbons:

-

C-2: The carbon directly attached to the electron-donating ethoxy group will be the most deshielded of the ring carbons directly bonded to a substituent other than the carboxyl group (~158 ppm).

-

C-6: This carbon is ortho to the carboxylic acid and will be deshielded (~135 ppm).

-

C-4: The carbon bearing the bromine atom will have its chemical shift influenced by the halogen's electronegativity and "heavy atom" effect, typically appearing around 132 ppm.

-

C-5: This carbon is influenced by both the adjacent bromine and the ethoxy group, with a predicted shift of around 125 ppm.

-

C-1: The carbon attached to the carboxylic acid group will be found at approximately 115 ppm.

-

C-3: This carbon, ortho to the electron-donating ethoxy group, will be the most shielded of the aromatic carbons, appearing at the most upfield position (~110 ppm).

-

-

Ethoxy Group Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is directly bonded to oxygen and appears around 65 ppm.

-

The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing at approximately 15 ppm.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2980, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (alkyl ether) |

| ~1000-1100 | Medium | C-Br stretch |

Interpretation and Rationale

The interpretation is based on characteristic IR frequencies for substituted benzoic acids and aromatic ethers.[4][5]

-

O-H Stretch: The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C-H Stretches: The absorptions around 2980 cm⁻¹ and 2870 cm⁻¹ are due to the sp³ C-H stretching vibrations of the ethoxy group. Aromatic sp² C-H stretches are expected just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is a definitive feature of the carbonyl group in the carboxylic acid.

-

C=C Stretches: Absorptions in the 1470-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

-

C-O Stretches: The spectrum will show two distinct C-O stretching bands: one for the aryl ether linkage (Ar-O-CH₂) around 1250 cm⁻¹ and another for the alkyl ether linkage (O-CH₂-CH₃) around 1050 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 244/246 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 227/229 | [M-OH]⁺ |

| 216/218 | [M-C₂H₄]⁺ |

| 199/201 | [M-OC₂H₅]⁺ |

| 155/157 | [M-COOH-C₂H₄]⁺ |

| 120 | [C₇H₄O₂]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation and Rationale

The fragmentation pattern is predicted based on the structure of 4-Bromo-2-ethoxybenzoic acid and known fragmentation pathways of similar compounds.[6][7][8]

-

Molecular Ion Peak ([M]⁺): The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic molecular ion peak doublet at m/z 244 and 246.

-

Key Fragment Ions:

-

[M-OH]⁺ (m/z 227/229): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M-C₂H₄]⁺ (m/z 216/218): Loss of ethylene via a McLafferty-type rearrangement from the ethoxy group.

-

[M-OC₂H₅]⁺ (m/z 199/201): Loss of the ethoxy radical.

-

[M-COOH-C₂H₄]⁺ (m/z 155/157): Subsequent loss of the carboxyl group and ethylene.

-

Further fragmentation of the aromatic ring can lead to smaller ions.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum, which is then analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Bromo-2-ethoxybenzoic acid.

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a detailed and self-validating spectroscopic profile of 4-Bromo-2-ethoxybenzoic acid. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.

-

(PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate. Available at: [Link]

-

4-Ethoxybenzoic acid | C9H10O3 - PubChem. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Green Chemistry. (2018). 20, 3038. Available at: [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. Available at: [Link]

-

4-bromobenzoic acid - MassBank. Available at: [Link]

-

Benzoic acid, 4-bromo- - NIST WebBook. Available at: [Link]

-

Solved Please analyze all spectra for 4-bromobenzoic acid | Chegg.com. Available at: [Link]

-

A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Ethoxybenzoic acid(134-11-2) 13C NMR [m.chemicalbook.com]

- 4. 4-Ethoxybenzoic acid(619-86-3) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. massbank.eu [massbank.eu]

- 7. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 8. chromatographytoday.com [chromatographytoday.com]

4-Bromo-2-ethoxybenzoic Acid: A Versatile Starting Material in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of functional groups—a carboxylic acid, an ethoxy group, and a bromine atom—offers a versatile platform for a wide array of chemical transformations. The strategic positioning of these groups allows for selective reactions, making it an ideal starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-bromo-2-ethoxybenzoic acid, with a focus on practical methodologies and the underlying chemical principles that drive its utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C9H9BrO3 | PubChem |

| Molecular Weight | 245.07 g/mol | PubChem |

| Melting Point | 164-165 °C | ECHEMI[1] |

| Boiling Point | 330.2 °C | ECHEMI[1] |

| Flash Point | 153.5 °C | ECHEMI[1] |

| Vapor Pressure | 6.78E-05 mmHg at 25°C | ECHEMI[1] |

| Density | 1.861 g/cm³ | ECHEMI[1] |

Safety and Handling:

4-Bromo-2-ethoxybenzoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[2] For detailed safety information, consulting the Safety Data Sheet (SDS) is essential.[1][2] Some sources indicate that related compounds can cause skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[3]

Synthesis of 4-Bromo-2-ethoxybenzoic Acid

The most common and practical synthesis of 4-bromo-2-ethoxybenzoic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 4-bromo-2-ethoxybenzoate.[4] This straightforward approach is amenable to scale-up and provides the target acid in high purity.

Experimental Protocol: Hydrolysis of Ethyl 4-bromo-2-ethoxybenzoate[4]

-

Reaction Setup: To a solution of ethyl 4-bromo-2-ethoxybenzoate (54.7 g, 200 mmol) in tetrahydrofuran (THF) (668 mL) in a suitable reaction vessel, add 6M sodium hydroxide (NaOH) solution (100 mL, 601 mmol).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 2 hours.

-

Workup and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. The resulting aqueous solution can then be acidified with a strong acid (e.g., HCl) to precipitate the 4-bromo-2-ethoxybenzoic acid, which can be collected by filtration, washed with cold water, and dried.

dot graph "Synthesis_of_4_Bromo_2_ethoxybenzoic_acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Ethyl_4_bromo_2_ethoxybenzoate" [label="Ethyl 4-bromo-2-ethoxybenzoate"]; "Reagents" [label="1. NaOH, THF, H2O\n2. HCl (aq)", shape=plaintext, fontcolor="#202124"]; "Product" [label="4-Bromo-2-ethoxybenzoic acid", fillcolor="#34A853"];

"Ethyl_4_bromo_2_ethoxybenzoate" -> "Product" [label="Hydrolysis"]; "Reagents" -> "Product" [style=dotted, arrowhead=none]; } caption { label = "Synthesis of 4-Bromo-2-ethoxybenzoic acid via hydrolysis."; fontsize = 10; fontcolor = "#5F6368"; }

Key Synthetic Transformations and Applications

The synthetic utility of 4-bromo-2-ethoxybenzoic acid lies in the selective reactivity of its functional groups. The bromine atom is a prime handle for cross-coupling reactions, while the carboxylic acid and ethoxy groups can be modified or used to direct further reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-2-ethoxybenzoic acid is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.[7] In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][9] The ethoxy and carboxylic acid groups on the 4-bromo-2-ethoxybenzoic acid scaffold can influence the electronic properties of the aryl bromide and may require protection depending on the reaction conditions and the nature of the coupling partner.

dot graph "Suzuki_Miyaura_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_cat_cycle" { label="Catalytic Cycle"; bgcolor="#F1F3F4"; "Pd(0)L2" [label="Pd(0)L2", fillcolor="#EA4335"]; "Ox_Add" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ArPd(II)BrL2" [label="Ar-Pd(II)(Br)L2", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "ArPd(II)Ar'L2" [label="Ar-Pd(II)(Ar')L2", fillcolor="#FBBC05", fontcolor="#202124"]; "Red_Elim" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Pd(0)L2" -> "Ox_Add" -> "ArPd(II)BrL2" -> "Transmetalation" -> "ArPd(II)Ar'L2" -> "Red_Elim" -> "Pd(0)L2"; }

"ArBr" [label="4-Bromo-2-ethoxybenzoic acid\n(Ar-Br)", fillcolor="#4285F4"]; "Ar_BOH2" [label="Arylboronic Acid\n(Ar'-B(OH)2)", fillcolor="#4285F4"]; "Product" [label="Biaryl Product\n(Ar-Ar')", fillcolor="#34A853"]; "Base" [label="Base", shape=plaintext, fontcolor="#202124"];

"ArBr" -> "Ox_Add"; "Ar_BOH2" -> "Transmetalation"; "Base" -> "Transmetalation" [style=dotted, arrowhead=none]; "Red_Elim" -> "Product"; } caption { label = "Generalized catalytic cycle for the Suzuki-Miyaura coupling."; fontsize = 10; fontcolor = "#5F6368"; }

Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-rich aryl bromides like 4-bromo-2-ethoxybenzoic acid, electron-rich and sterically hindered phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation.[8] The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.[10]

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[6][11] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[12] The coupling of 4-bromo-2-ethoxybenzoic acid with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base can provide access to a diverse range of N-aryl products.[13] This reaction is instrumental in the synthesis of various biologically active compounds.[14]

dot graph "Buchwald_Hartwig_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Starting Materials", shape=cds, fillcolor="#4285F4"]; "Reactants" [label="4-Bromo-2-ethoxybenzoic acid\n+ Amine (R2NH)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Catalyst_System" [label="Pd Catalyst + Ligand\n+ Base", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Reaction\n(Heating)", shape=ellipse, style=filled, fillcolor="#EA4335"]; "Product" [label="N-Aryl Product", shape=cds, fillcolor="#34A853"];

"Start" -> "Reactants"; "Reactants" -> "Reaction"; "Catalyst_System" -> "Reaction"; "Reaction" -> "Product"; } caption { label = "General workflow for the Buchwald-Hartwig amination."; fontsize = 10; fontcolor = "#5F6368"; }

Self-Validating Protocol Considerations: A well-designed Buchwald-Hartwig protocol should include in-process controls to monitor reaction completion, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The choice of base is crucial to avoid side reactions, such as hydrolysis of the ester if the carboxylic acid is protected.

Modifications of the Carboxylic Acid Group

The carboxylic acid functionality of 4-bromo-2-ethoxybenzoic acid can be readily transformed into a variety of other functional groups, further expanding its synthetic utility.[15]

-

Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or as a handle for further transformations.[16]

-

Amide Formation: Coupling of the carboxylic acid with amines, facilitated by standard coupling reagents (e.g., HATU, HOBt), leads to the formation of amides, a common motif in pharmaceuticals.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Conclusion

4-Bromo-2-ethoxybenzoic acid is a highly valuable and versatile starting material in modern organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of complex molecules. The ability to selectively perform palladium-catalyzed cross-coupling reactions at the bromine position, coupled with the reactivity of the carboxylic acid and the directing and electronically-influential nature of the ethoxy group, makes it an indispensable tool for researchers and professionals in the field of drug development and materials science. A deep understanding of its reactivity and the careful selection of reaction conditions are key to unlocking the full synthetic potential of this powerful building block.

References

-

PubChem. 4-Bromo-2-ethylbenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction. [Link]

-

ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... [Link]

-

The Suzuki Reaction. The Suzuki Reaction. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

University College Dublin. The UCD community has made this article openly available. [Link]

-

YouTube. Buchwald-Hartwig coupling. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

PubMed. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. m.youtube.com [m.youtube.com]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethoxybenzoic acid via Saponification

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-bromo-2-ethoxybenzoic acid, a crucial intermediate in pharmaceutical research and drug development. The synthesis is achieved through the saponification of ethyl 4-bromo-2-ethoxybenzoate. This document delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines robust methods for the purification and characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are a cornerstone in the synthesis of a vast array of bioactive molecules.[1][2] The strategic placement of functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications are pivotal in optimizing the efficacy and safety profile of drug candidates.[2]

The presence of a bromine atom, as in 4-bromo-2-ethoxybenzoic acid, is of particular interest in medicinal chemistry. Halogenated organic compounds often exhibit enhanced biological activity.[3] The bromo substituent can increase a molecule's potency and ability to cross biological membranes. Furthermore, 5-bromo-2-chlorobenzoic acid, a related compound, is a key intermediate in the synthesis of NSAIDs, antipsychotics, and anticancer agents.[4] Benzoic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anticancer agents.[1][2][5] The title compound, 4-bromo-2-ethoxybenzoic acid, therefore represents a valuable building block for the discovery of novel therapeutics.

The Chemistry of Saponification: A Mechanistic Overview

The conversion of ethyl 4-bromo-2-ethoxybenzoate to 4-bromo-2-ethoxybenzoic acid is achieved through a base-mediated hydrolysis reaction, commonly known as saponification. This reaction is a classic example of a nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the ethoxide leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 4-bromo-2-ethoxybenzoate in this case) and ethanol. In the final work-up step, acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired 4-bromo-2-ethoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxybenzoic acid

This protocol is a robust and reproducible method for the laboratory-scale synthesis of 4-bromo-2-ethoxybenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-bromo-2-ethoxybenzoate | ≥98% | Commercially Available |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |

| Diethyl Ether (Et2O) | ACS Reagent Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent Grade | Commercially Available |

| Deionized Water | High Purity | In-house |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Büchner funnel and flask

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl 4-bromo-2-ethoxybenzoate in 100 mL of ethanol.

-

Addition of Base: While stirring, add a solution of 5.0 g of sodium hydroxide dissolved in 50 mL of deionized water to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid dropwise while stirring in an ice bath until the pH of the solution is approximately 2. A white precipitate of 4-bromo-2-ethoxybenzoic acid will form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude 4-bromo-2-ethoxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

-

Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromo-2-ethoxybenzoic acid.

Characterization of 4-Bromo-2-ethoxybenzoic acid

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm for 4-bromo-2-ethoxybenzoic acid (in CDCl₃) are:

-

A triplet at ~1.4-1.5 ppm (3H, -OCH₂CH ₃)

-

A quartet at ~4.1-4.2 ppm (2H, -OCH ₂CH₃)

-

A doublet at ~7.0-7.1 ppm (1H, Ar-H )

-

A doublet of doublets at ~7.2-7.3 ppm (1H, Ar-H )

-

A doublet at ~7.8-7.9 ppm (1H, Ar-H )

-

A broad singlet at >10 ppm (1H, -COOH )

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (δ) in ppm are:

-

~14 ppm (-OCH₂C H₃)

-

~65 ppm (-OC H₂CH₃)

-

Aromatic carbons between 110-160 ppm

-

Carbonyl carbon (~170 ppm, -C OOH)

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) are expected at:[6][7][8][9]

-

A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹

-

A strong C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹[9]

-

C-O stretching vibrations at ~1200-1300 cm⁻¹

-

Aromatic C-H stretching at ~3000-3100 cm⁻¹

-

Aromatic C=C bending vibrations at ~1450-1600 cm⁻¹

-

Safety and Handling

-

Ethyl 4-bromo-2-ethoxybenzoate: Handle in a well-ventilated area. Avoid contact with skin and eyes.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

Ethanol and Diethyl Ether: Highly flammable. Keep away from open flames and ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 4-bromo-2-ethoxybenzoic acid from its ethyl ester via saponification is a straightforward and efficient method. The protocol detailed in this guide, when followed with precision and adherence to safety precautions, provides a reliable means of obtaining this valuable synthetic intermediate. The robust characterization techniques outlined will ensure the identity and purity of the final product, making it suitable for its intended applications in drug discovery and development.

References

-

Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved January 24, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved January 24, 2026, from [Link]

-

4-Bromo-2-hydroxybenzoic acid. (2016, March 11). ResearchGate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylbenzoic acid. PubChem. Retrieved January 24, 2026, from [Link]

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.). Google Patents.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved January 24, 2026, from [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

-

Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025, January 22). MDPI. Retrieved January 24, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Hydrolysis of ethyl benzoate. (n.d.). SSERC. Retrieved January 24, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxybenzoic acid. PubChem. Retrieved January 24, 2026, from [Link]

-

Benzoic acid. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved January 24, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

-

infrared spectrum of benzoic acid. (n.d.). Doc Brown. Retrieved January 24, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 24, 2026, from [Link]

-

1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? (2024, November 29). Reddit. Retrieved January 24, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below... (2019, April 14). Chegg. Retrieved January 24, 2026, from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 4. glindiachemicals.com [glindiachemicals.com]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

The Strategic Reactivity of Bromine in 4-Bromo-2-ethoxybenzoic Acid: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the reactivity of the bromine substituent in 4-Bromo-2-ethoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. We will dissect the electronic and steric influences of the ethoxy and carboxylic acid groups on the C-Br bond, and explore its utility in a range of pivotal synthetic transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and mechanistic understanding to effectively leverage this molecule in complex synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of 4-Bromo-2-ethoxybenzoic Acid

4-Bromo-2-ethoxybenzoic acid is a polysubstituted aromatic compound whose synthetic utility is largely dictated by the reactivity of its bromine atom. The strategic positioning of the ethoxy and carboxylic acid functionalities creates a unique electronic and steric environment, which in turn governs the feasibility and outcome of various cross-coupling and substitution reactions. Understanding these intramolecular interactions is paramount for designing efficient and selective synthetic routes.

The ethoxy group at the ortho position is an electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This leads to an increase in electron density at the ortho and para positions.[1][2] Conversely, the carboxylic acid group at the meta position to the bromine is a deactivating group, withdrawing electron density from the aromatic ring through both resonance and inductive effects (-M and -I effects).[3][4] The interplay of these opposing electronic effects modulates the reactivity of the C-4 position, making the bromine atom a versatile handle for molecular elaboration.

Electronic Landscape and its Impact on Reactivity

The reactivity of the bromine atom in 4-Bromo-2-ethoxybenzoic acid is a direct consequence of the electronic tug-of-war between the activating ethoxy group and the deactivating carboxylic acid group.

-

Ethoxy Group (C2): As a strong activating group, the ethoxy substituent enriches the benzene ring with electron density, particularly at the positions ortho and para to it (C1, C3, and C5). This enhanced nucleophilicity of the ring can facilitate certain electrophilic aromatic substitution reactions, although the primary focus here is on reactions involving the C-Br bond.[1]

-

Carboxylic Acid Group (C1): This group is strongly deactivating, withdrawing electron density from the aromatic system. This deactivation makes the ring less susceptible to electrophilic attack but can influence the reactivity of the aryl bromide in other ways, for instance by affecting the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4]

-

Bromine Atom (C4): Halogens are a unique class of substituents, being deactivating yet ortho-, para-directing for electrophilic aromatic substitution.[5] In the context of reactions where the C-Br bond is cleaved, its reactivity is primarily influenced by the overall electron density of the ring and its susceptibility to processes like oxidative addition to a metal center or metal-halogen exchange.

This electronic environment makes the bromine atom a prime site for a variety of transformations that are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom of 4-Bromo-2-ethoxybenzoic acid is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.[7] The reaction of 4-Bromo-2-ethoxybenzoic acid with an arylboronic acid can be used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[8][9]

Experimental Protocol: Synthesis of 2-ethoxy-4-phenylbenzoic acid

-

To a dried Schlenk flask, add 4-Bromo-2-ethoxybenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).

-

Add a base, such as potassium carbonate (3.0 equiv.), and a solvent system, typically a mixture of toluene and water (e.g., 3:1 v/v).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: A bulky electron-rich phosphine ligand like SPhos is often used to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

-

Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[7]

-

Solvent: A two-phase solvent system is often employed to dissolve both the organic and inorganic reagents.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[11][12] This reaction is invaluable for the synthesis of conjugated systems found in organic electronics and pharmaceuticals.[13]

Experimental Protocol: Synthesis of 4-((trimethylsilyl)ethynyl)-2-ethoxybenzoic acid

-

In a flame-dried flask under an inert atmosphere, dissolve 4-Bromo-2-ethoxybenzoic acid (1.0 equiv.), copper(I) iodide (0.05 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.) in a suitable solvent like anhydrous THF or DMF.

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

-

Add the terminal alkyne, for example, ethynyltrimethylsilane (1.5 equiv.), via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.[13]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Palladium and Copper Catalysts: The reaction is co-catalyzed by palladium and copper(I). The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

-

Base: The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[13]

-

Solvent: Anhydrous polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.

Diagram: Sonogashira Coupling Workflow

General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the formation of arylamines from aryl halides.[14][15] This reaction is of immense importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many drug molecules.[6]

Experimental Protocol: Synthesis of 4-(phenylamino)-2-ethoxybenzoic acid

-

To a glovebox or under an inert atmosphere, add 4-Bromo-2-ethoxybenzoic acid (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), and a suitable ligand, for instance, BINAP (0.02-0.10 equiv.).

-

Add a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).

-

Add the amine, for example, aniline (1.2 equiv.), and an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction's progress.

-

After completion, cool the mixture, dilute with an organic solvent, and carefully quench with water or a mild acid.

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-